![molecular formula C12H17ClFN3O B3808020 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate](/img/structure/B3808020.png)
1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate
Overview
Description
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with fluorobenzyl and methyl groups, and it is often used in research settings due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to promote the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. Specifically, 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated its efficacy in reducing cell viability in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .
2. Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. In vitro studies have tested its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
3. Neurological Research
There is emerging interest in the role of pyrazole compounds in neurological disorders. Preliminary studies suggest that 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine may modulate neuroinflammatory responses, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays, particularly against kinases involved in cancer signaling pathways. Its ability to selectively inhibit certain kinases suggests potential for targeted cancer therapies .
2. Proteomics Research
In proteomics, this compound serves as a biochemical tool for studying protein interactions and modifications. Its unique structure allows it to act as a probe in mass spectrometry applications, facilitating the identification of novel protein targets .
Case Studies
Mechanism of Action
The mechanism by which 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate
1-(4-Fluorobenzyl)-3,4,5-trimethyl-1H-pyrazol-4-amine hydrochloride hydrate
These compounds differ in the position and number of fluorine atoms on the benzyl group, which can affect their chemical and biological properties.
Biological Activity
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, drawing from diverse scientific sources.
- Molecular Formula : C₁₂H₁₄FN₃·HCl·H₂O
- Molecular Weight : 274.73 g/mol
- CAS Number : 514800-78-3
- LogP : 1.82 (indicating moderate lipophilicity)
- Purity : ≥95% .
Synthesis
The synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with 4-fluorobenzyl bromide or similar electrophiles. The process may also include steps for purification and characterization using techniques such as NMR and mass spectrometry .
Anticancer Activity
Research indicates that compounds containing the pyrazole core exhibit promising anticancer properties. For instance:
- Inhibition of Kinases : Certain derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds with similar structures demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibition .
- Cell Proliferation : Studies on human tumor cell lines (e.g., HeLa, HCT116) revealed that pyrazole derivatives can significantly inhibit cellular proliferation, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
-
Study on CDK Inhibition :
- Researchers synthesized a series of pyrazole derivatives, including 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.
- Results showed selective inhibition of CDK2 over CDK9, with a notable antiproliferative effect on cancer cell lines.
- The study concluded that modifications on the pyrazole ring could enhance selectivity and potency against specific cancer types .
- Inflammatory Model Study :
Data Table of Biological Activities
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH.H2O/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;;/h3-6H,7,14H2,1-2H3;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEIDEFMOMBZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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